4-Fluorobenzofuran
Overview
Description
4-Fluorobenzofuran is a chemical compound that is part of the benzofuran family . Benzofurans are heterocyclic organic compounds that consist of fused benzene and furan rings . They are used in various fields such as drug discovery, materials science, and organic synthesis due to their unique structure and reactivity.
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, involves several steps. The structures of the produced compounds are confirmed using various techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR .
Molecular Structure Analysis
The molecular structure of this compound is influenced by the introduction of selected donor and acceptor substituents. This modulation of structure affects the optical properties of benzofuran, which is used in biological imaging .
Chemical Reactions Analysis
This compound is a versatile chemical compound used in scientific research for its unique properties. It finds applications in diverse fields like drug discovery, materials science, and organic synthesis .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.94 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The compound also exhibits certain characteristic peaks in its IR spectrum .
Scientific Research Applications
Bioaugmentation for Environmental Management
In environmental management, 4-fluorobenzofuran derivatives have been utilized in bioaugmentation processes. Specifically, a study explored the treatment of transient 4-fluorocinnamic acid shock loads using a rotating biological contactor (RBC). Bioaugmentation with a degrading bacterium improved the RBC's capacity to handle intermittent loading of the compound, although performance declined over time due to the accumulation of 4-fluorobenzoate (4-FBA) and possible reduction in strain numbers. The study revealed distinct bacterial communities in different stages of the RBC, indicating the complex interactions in bioaugmentation processes (Amorim, Duque, Afonso, & Castro, 2013).
Synthesis of Fluorinated Heterocycles
This compound derivatives have been employed in the synthesis of fluorinated heterocycles, contributing to the field of organic chemistry. A research demonstrated the synthesis of fluorinated 4H-3,1-benzoxazines and iminoisobenzofurans via electrophilic fluorocyclization of olefinic amides. This methodology stands out for its mild conditions, broad substrate scope, and good tolerance for various functional groups (Zhao, Duan, Yang, & Guo, 2015).
Mechanism of Action
Target of Action
4-Fluorobenzofuran is a derivative of benzofuran, a class of compounds that are ubiquitous in nature Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives are known to interact with their targets leading to changes that result in their biological activities . For instance, some benzofuran compounds have been found to inhibit enzymes or interact with receptors, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities . These compounds can influence pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Given the biological activities of benzofuran derivatives, it can be inferred that this compound may have potential effects at the molecular and cellular levels, such as inhibiting tumor growth, combating bacterial infections, reducing oxidative stress, and inhibiting viral replication .
Properties
IUPAC Name |
4-fluoro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUXZSQNFHYMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623554 | |
Record name | 4-Fluoro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24410-58-0 | |
Record name | 4-Fluoro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorobenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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